Cas no 2470441-04-2 (2,5-dibromo-1lambda6-benzothiophene-1,1-dione)

2,5-Dibromo-1λ⁶-benzothiophene-1,1-dione is a brominated derivative of benzothiophene sulfone, characterized by its high reactivity and utility as an intermediate in organic synthesis. The presence of bromine atoms at the 2- and 5-positions enhances its electrophilic properties, making it valuable for cross-coupling reactions, such as Suzuki or Stille couplings, in the construction of complex heterocyclic systems. Its sulfone moiety further contributes to its stability and solubility in polar solvents, facilitating purification and handling. This compound is particularly useful in pharmaceutical and materials science research, where precise functionalization of aromatic frameworks is required. Its well-defined structure and reactivity profile make it a reliable building block for advanced synthetic applications.
2,5-dibromo-1lambda6-benzothiophene-1,1-dione structure
2470441-04-2 structure
Product Name:2,5-dibromo-1lambda6-benzothiophene-1,1-dione
CAS No:2470441-04-2
MF:C8H4Br2O2S
MW:323.989159584045
MDL:MFCD32710750
CID:5669528
PubChem ID:155819674
Update Time:2025-05-20

2,5-dibromo-1lambda6-benzothiophene-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 2470441-04-2
    • AT34996
    • 2,5-DIBROMOBENZO[B]THIOPHENE 1,1-DIOXIDE
    • EN300-26866557
    • 2,5-dibromo-1lambda6-benzothiophene-1,1-dione
    • 2,5-Dibromo-1-benzothiophene 1,1-dioxide
    • MDL: MFCD32710750
    • Inchi: 1S/C8H4Br2O2S/c9-6-1-2-7-5(3-6)4-8(10)13(7,11)12/h1-4H
    • InChI Key: AKZZAGDVHYOETM-UHFFFAOYSA-N
    • SMILES: BrC1=CC2C=C(C=CC=2S1(=O)=O)Br

Computed Properties

  • Exact Mass: 323.82783g/mol
  • Monoisotopic Mass: 321.82988g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 42.5Ų

2,5-dibromo-1lambda6-benzothiophene-1,1-dione Pricemore >>

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Additional information on 2,5-dibromo-1lambda6-benzothiophene-1,1-dione

Introduction to 2,5-dibromo-1λ6-benzothiophene-1,1-dione (CAS No. 2470441-04-2)

2,5-dibromo-1λ6-benzothiophene-1,1-dione, with the CAS number 2470441-04-2, is a unique compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities and potential applications in pharmaceuticals and advanced materials. The presence of bromine atoms and the specific dione functional group in its structure imparts unique chemical and physical properties that make it a valuable candidate for various research and industrial applications.

The molecular formula of 2,5-dibromo-1λ6-benzothiophene-1,1-dione is C8H4Br2O2S, and its molecular weight is approximately 308.97 g/mol. The compound is characterized by its planar aromatic ring system, which is substituted with bromine atoms at the 2 and 5 positions, and a dione group at the 1 position. This structural arrangement contributes to its stability and reactivity, making it an interesting subject for both fundamental research and practical applications.

In recent years, 2,5-dibromo-1λ6-benzothiophene-1,1-dione has been studied for its potential biological activities. Research has shown that benzothiophenes can exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry (2023) reported that certain derivatives of benzothiophenes demonstrated potent anticancer activity against various cancer cell lines. The bromine substituents in 2,5-dibromo-1λ6-benzothiophene-1,1-dione may enhance its lipophilicity and cellular uptake, thereby improving its efficacy as a potential therapeutic agent.

Beyond its biological applications, 2,5-dibromo-1λ6-benzothiophene-1,1-dione has also found use in materials science. Its unique electronic properties make it a promising candidate for the development of organic semiconductors and photovoltaic materials. A study published in the Journal of Materials Chemistry C (2023) explored the use of benzothiophene derivatives as building blocks for organic solar cells. The researchers found that the presence of bromine atoms in the structure could improve the charge transport properties and overall performance of these materials.

The synthesis of 2,5-dibromo-1λ6-benzothiophene-1,1-dione typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the bromination of benzothiophene followed by oxidation to form the dione group. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods for this compound.

In terms of safety and handling, it is important to note that while 2,5-dibromo-1λ6-benzothiophene-1,1-dione is not classified as a hazardous material under current regulations, proper precautions should be taken when handling it in laboratory settings. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation.

The future prospects for 2,5-dibromo-1λ6-benzothiophene-1,1-dione are promising. Ongoing research is focused on optimizing its synthesis methods to improve yield and purity while reducing environmental impact. Additionally, efforts are being made to explore new applications in areas such as drug delivery systems and advanced electronic devices. As our understanding of this compound continues to grow, it is likely that new opportunities will emerge for its use in both academic research and industrial settings.

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